molecular formula C27H25N3O4S B6550567 methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040681-66-0

methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550567
CAS No.: 1040681-66-0
M. Wt: 487.6 g/mol
InChI Key: SGLLAQKZFNDMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.15657746 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydroquinazoline
  • Functional Groups :
    • Methyl ester
    • Thioether
    • Carbamoyl
    • Aromatic rings

The molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S, and its molecular weight is approximately 396.50 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial StrainMIC (mg/mL)Reference Compound (Ampicillin)
Escherichia coli0.0040.025
Staphylococcus aureus0.0080.015
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.020

The compound exhibited superior antibacterial activity compared to ampicillin, particularly against Enterobacter cloacae, which was identified as the most sensitive strain .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity :

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The results indicated that the compound was effective against various fungal pathogens, with Trichoderma viride being the most sensitive .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the tetrahydroquinazoline core significantly influences its antimicrobial potency. For instance, modifications on the phenyl rings or variations in the alkyl chain length of the carbamoyl group can enhance or diminish activity against targeted pathogens .

Case Study: Synthesis and Testing

A study focused on synthesizing derivatives of similar compounds revealed that modifications to the thioether and carbamoyl groups led to varying degrees of antimicrobial effectiveness. The synthesized derivatives were tested against a panel of bacteria and fungi, confirming that certain structural alterations could yield compounds with enhanced potency .

Research Findings

Research published in peer-reviewed journals has consistently shown that compounds with similar structural features exhibit promising biological activities. For instance, derivatives related to thiazolidinones have been documented to possess significant antibacterial effects, often outperforming traditional antibiotics like streptomycin .

Properties

IUPAC Name

methyl 4-oxo-3-[[4-(3-phenylpropylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-34-26(33)21-13-14-22-23(16-21)29-27(35)30(25(22)32)17-19-9-11-20(12-10-19)24(31)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,28,31)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLLAQKZFNDMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.